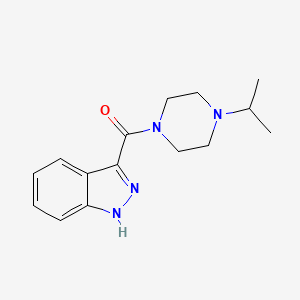
1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a unique structure that combines an indazole moiety with a piperazine ring, making it a valuable subject for research in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 1H-indazole and 4-propan-2-ylpiperazine.
Formation of Intermediate: The intermediate compound is formed by reacting 1H-indazole with an appropriate reagent to introduce the methanone group.
Final Coupling: The intermediate is then coupled with 4-propan-2-ylpiperazine under specific reaction conditions to yield the final product.
Common reagents used in these reactions include organometallic reagents, catalysts such as copper acetate, and solvents like dimethyl sulfoxide .
Analyse Chemischer Reaktionen
1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as kinases and G-protein-coupled receptors.
Vergleich Mit ähnlichen Verbindungen
1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone can be compared with other indazole derivatives:
1H-indazole: A simpler structure with similar biological activities but lacks the piperazine moiety.
4-propan-2-ylpiperazine: A piperazine derivative with different biological properties.
1H-indazol-3-yl-(4-methylpiperazin-1-yl)methanone: A closely related compound with a methyl group instead of a propan-2-yl group, which may result in different biological activities.
Eigenschaften
IUPAC Name |
1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11(2)18-7-9-19(10-8-18)15(20)14-12-5-3-4-6-13(12)16-17-14/h3-6,11H,7-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMGDCSLJPIPKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
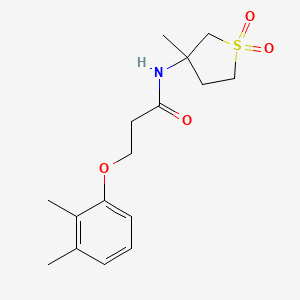
![1-[2-[4-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7526255.png)
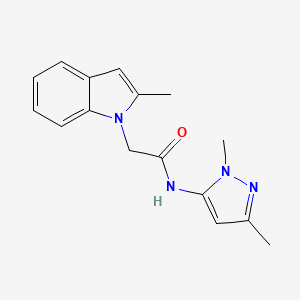
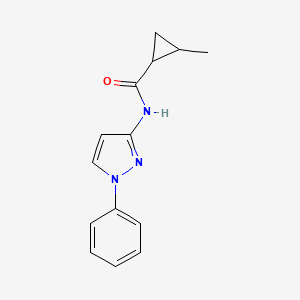
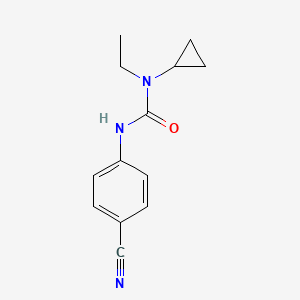
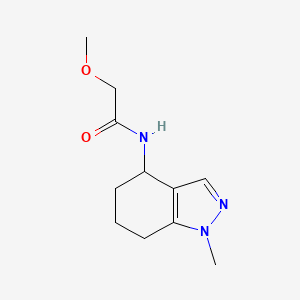
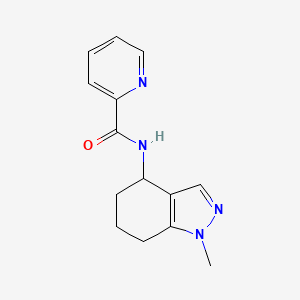
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7526282.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7526284.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7526295.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinoxalin-2-ylmethanone](/img/structure/B7526297.png)
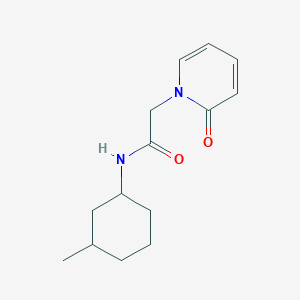
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B7526321.png)
![3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7526329.png)
